

Metabolic Engineering Strategies for Enhanced Daptomycin Yield

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Compound Focus: Daptomycin

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The table below summarizes the most effective modern metabolic engineering strategies for increasing **daptomycin** titers in *S. roseosporus*.

Strategy Category	Specific Genetic Modifications	Key Outcome (Daptomycin Titer)	Fold Increase vs. Wild-Type	Reference / Year
Aspartate Precursor Enhancement	Inhibition of Asp degradation genes (<i>acsA4</i> , <i>pta</i> , <i>pyrB</i> , <i>pyrC</i>) via CRISPRi.	167.4 µg/mL	~1.7-fold	[1] (2024)
	Overexpression of Asp synthesis genes (<i>aspC</i> , <i>gdhA</i> , <i>ppc</i> , <i>ecaA</i>).	168.0 µg/mL	~1.8-fold	[1] (2024)
Chassis Strain Construction	Deletion of a 21.1 kb red pigment BGC; replacement of native <i>dptEp</i> with strong <i>kasOp*</i> promoter.	185.8 µg/mL	~1.8-fold	[1] (2024)

Strategy Category	Specific Genetic Modifications	Key Outcome (Daptomycin Titer)	Fold Increase vs. Wild-Type	Reference / Year
Combined & Integrated Approaches	Application of Asp enhancement strategies to the engineered chassis strain.	302.0 µg/mL	~2.1-fold	[1] (2024)
	Cloning and duplication of the engineered DAP BGC in the chassis strain.	274.6 µg/mL	~2.4-fold	[1] (2024)
	Full combination of all above strategies (precursor, chassis, BGC engineering).	350.7 µg/mL (highest reported in shake-flask)	2.6-fold	[1] (2024)
Ribosome Engineering	Genome shuffling for multiple antibiotic resistance (Paromomycin, Rifampicin, etc.).	324.0 mg/L	4-fold vs. parent W2 strain	[2] (2018)

Detailed Experimental Protocols

Enhancing Aspartate Precursor Supply

This protocol is based on the combination of CRISPRi and gene overexpression as described in [1].

- **CRISPRi for Gene Suppression:**
 - **Target Selection:** Identify genes in competing or degradation pathways that consume aspartate. Key targets include *acsA4* (acetyl-CoA synthetase), *pta* (phosphate acetyltransferase), *pyrB* (aspartate transcarbamoylase), and *pyrC* (dihydroorotase).
 - **sgRNA Design:** Design and synthesize single-guide RNAs (sgRNAs) with high specificity to the promoter or coding regions of the target genes.

- **Vector Construction:** Clone the sgRNA sequences into a CRISPRi plasmid containing a dCas9 gene under a constitutive promoter.
 - **Strain Transformation:** Introduce the constructed plasmid into the wild-type *S. roseosporus* strain via protoplast transformation.
 - **Screening:** Screen for successful transformants using appropriate antibiotics and verify gene knockdown via qRT-PCR.
- **Gene Overexpression:**
 - **Gene Selection:** Select genes for the aspartate synthesis pathway: *aspC* (aspartate aminotransferase), *gdhA* (glutamate dehydrogenase), *ppc* (phosphoenolpyruvate carboxylase), and *ecaA* (carbonic anhydrase).
 - **Promoter Engineering:** Clone these genes into an expression vector under the control of the strong, constitutive promoter *kasOp**.
 - **Co-overexpression:** Construct a multi-gene operon or co-transform individual plasmids to overexpress all four genes simultaneously in the host strain.
 - **Fermentation & Validation:** Ferment the engineered strain in a defined medium and measure **daptomycin** titer using HPLC and intracellular aspartate levels via metabolomic analysis.

Ribosome Engineering and Genome Shuffling

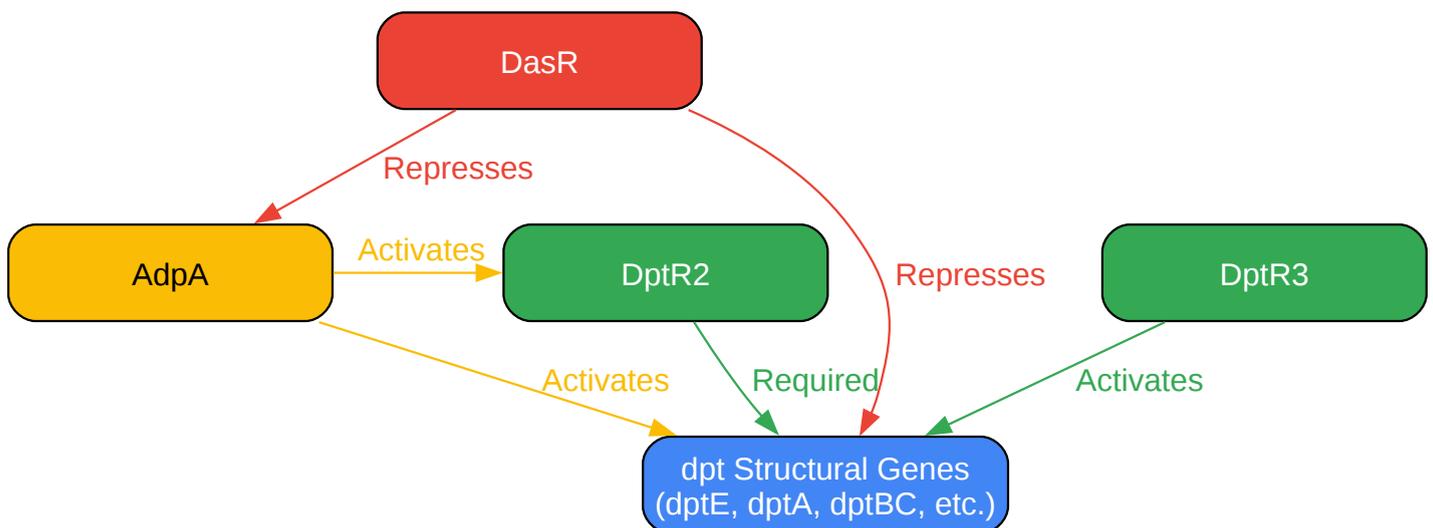
This method, from [2], involves introducing antibiotic resistance to manipulate cellular machinery.

- **Parent Strain Preparation:** Start with a parent strain (e.g., W2) and create a library of mutants through random mutagenesis (e.g., using NTG - N-methyl-N'-nitro-N-nitrosoguanidine).
- **Primary Screening:** Screen the mutant library on plates containing sub-inhibitory concentrations of antibiotics like paromomycin, rifampicin, neomycin, and gentamicin. Select mutants that show resistance.
- **Genome Shuffling:**
 - Prepare protoplasts from the selected antibiotic-resistant mutants.
 - Fuse the protoplasts using polyethylene glycol (PEG).
 - Regenerate the fused protoplasts on a hypertonic medium.
 - Screen the regenerated fusants for high **daptomycin** production in shake-flask fermentations.
- **Validation:** Identify the best-performing fusant (e.g., PRGN21). Measure the transcriptional levels of key **daptomycin** biosynthetic genes (e.g., *dptE*) via qRT-PCR to confirm enhanced expression.

Regulatory Network Governing Daptomycin Biosynthesis

Understanding the regulatory network is crucial for rational strain design. The **daptomycin** BGC lacks typical cluster-situated regulators and is controlled by a complex global regulatory network [3].

The following diagram illustrates the core transcriptional cascade that regulates **daptomycin** production, integrating findings from recent studies.

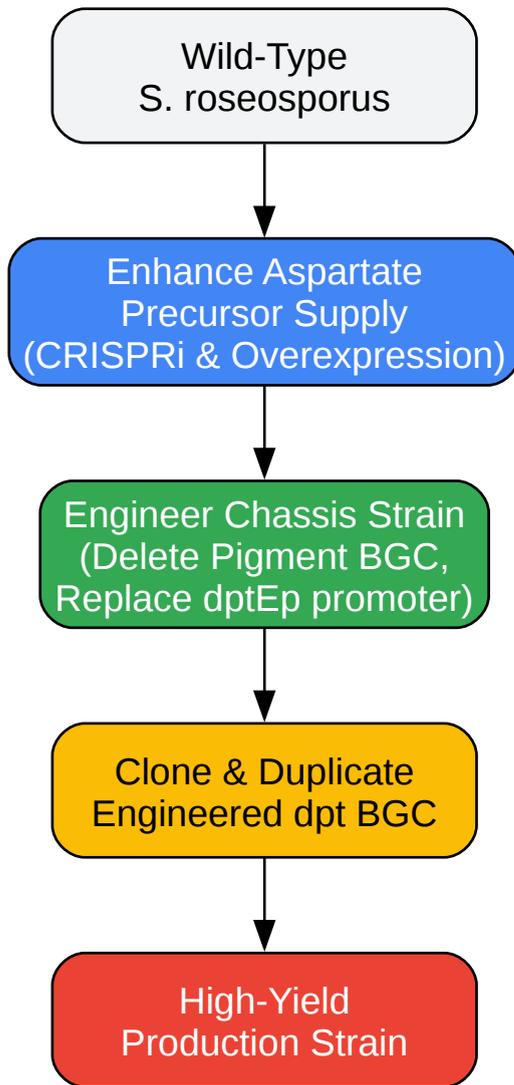


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*Regulatory network shows DasR repression and AdpA activation of **daptomycin** genes.*

Pathway Engineering and Combinatorial Strategy

A systems-level, combinatorial approach is the most effective way to maximize yield. The following workflow integrates multiple independent strategies.



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*Combinatorial metabolic engineering workflow for **daptomycin** overproduction.*

Key Takeaways for Researchers

- **Combinatorial Strategies are Superior:** The highest yields are achieved by synergistically combining multiple approaches, such as precursor enhancement, chassis optimization, and BGC engineering [1].
- **Target Aspartate Supply:** **Daptomycin** contains three aspartate residues, making the aspartate biosynthetic pathway a prime target for metabolic engineering [1].
- **Eliminate Competitive Pathways:** Deleting the red pigment BGC removes a competitive metabolic sink, freeing resources for **daptomycin** production and simplifying purification [1].

- **Manipulate Global Regulators:** Engineering global regulators like DasR and AdpA provides a powerful lever to unlock the full potential of the biosynthetic machinery [3].

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References

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